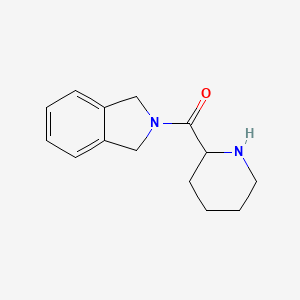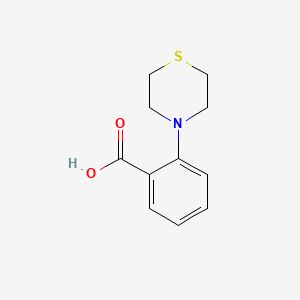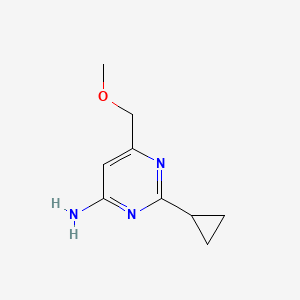![molecular formula C12H18N2 B1466720 1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine CAS No. 1483603-68-4](/img/structure/B1466720.png)
1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidine derivatives, such as DMMA, can be achieved through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The structures of the novel heterocyclic compounds, such as DMMA, were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Azetidines, including compounds structurally similar to "1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine," are known for their thermal stability and ease of handling, making them valuable in synthetic chemistry. They react with electrophiles and nucleophiles, leading to the formation of various useful compounds like amides, alkenes, and amines. Oxidation and ring-opening reactions of azetidines yield cyclic products such as piperidines, pyrrolidines, and pyrroles, as well as azetidin-3-ones, which are precursors to a wide array of heterocyclic compounds including β-amino acids and amides. These reactions enable the synthesis of compounds with potential as cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents. For example, ezetimibe, a clinically used cholesterol absorption inhibitor, is a notable azetidin-2-one derivative (Singh, D’hooghe, & Kimpe, 2008).
Pharmacological Applications
Research on azetidinones has demonstrated their utility in creating compounds with antidepressant and nootropic activities. Specifically, studies have synthesized and evaluated Schiff’s bases and 2-azetidinones of isonicotinyl hydrazone, revealing compounds with high antidepressant activity and potential as central nervous system (CNS) active agents. This indicates the capability of azetidinone skeletons to serve as frameworks for developing potent and safe CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Material Science Applications
Azetidines and their derivatives have been explored for their application in material science, particularly in the development of nonlinear optical materials. Hyperbranched polymeric structures incorporating azetidin-2,4-dione units have been synthesized, showcasing potential as nonlinear optical materials. These materials exhibit significant optical properties, including high nonlinear optical coefficients and good temporal stability, making them suitable for optical and photonic applications (Chang, Chao, Yang, Dai, & Jeng, 2007).
Antibacterial and Antimicrobial Activities
Azetidinone derivatives have been synthesized with a focus on evaluating their antibacterial, antifungal, anticancer, and antitubercular activities. These compounds have shown promising results in combating various bacterial and fungal strains, indicating their potential as templates for designing new antibacterial and antitubercular agents. Such activities highlight the relevance of azetidinone compounds in addressing current challenges in infectious disease treatment and the development of novel therapeutic agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Propiedades
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9-3-4-11(10(2)5-9)6-14-7-12(13)8-14/h3-5,12H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUYZWFPRFEEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)







![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)




